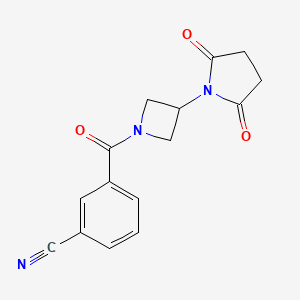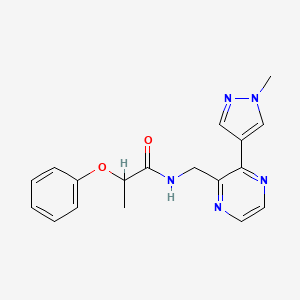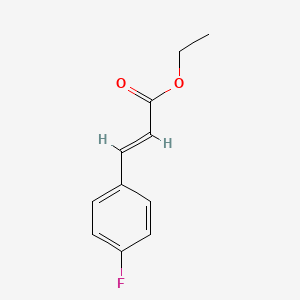
N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27FN4O5S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Molecular Probes
Compounds including dimethylamino groups and sulfonyl groups have been studied for their potential as fluorescent molecular probes. Such compounds exhibit strong solvent-dependent fluorescence, which correlates with solvent polarity. This property makes them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).
Insecticidal Activity
Some compounds with a similar structure show extremely strong insecticidal activity, particularly against lepidopterous pests. Their unique chemical structure contributes to this efficacy, and such compounds are expected to be useful in integrated pest management programs (Tohnishi et al., 2005).
Antimicrobial Properties
Certain derivatives of dimethylamino and sulfonyl compounds have demonstrated interesting antimicrobial activities. These include activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, suggesting their potential use in medical and agricultural applications (Ghorab et al., 2017).
Neurokinin-1 Receptor Antagonism
Some compounds with dimethylaminoethyl and fluoro-phenyl groups have been studied as neurokinin-1 receptor antagonists. Their properties suggest potential applications in clinical settings for conditions such as emesis and depression (Harrison et al., 2001).
Antiallergy Activity
Research into N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has shown some potential for antiallergy activity. This research could pave the way for the development of new antiallergic drugs (Walsh et al., 1990).
Alzheimer's Disease Imaging
Derivatives of dimethylamino compounds have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application is crucial for diagnostic assessments and monitoring treatment responses (Shoghi-Jadid et al., 2002).
Cardiovascular Research
Studies have shown that certain compounds, such as XNT, which is an angiotensin-converting enzyme 2 (ACE2) activator, can have protective effects against hypertension-induced cardiac fibrosis. This research is significant for developing treatments for cardiovascular diseases (Ferreira et al., 2011).
Biocompatible Luminogens for Sensing and Removal of Heavy Metals
Compounds with dimethylamino groups have been explored for their application in creating biocompatible luminogens. These luminogens are useful for the sensitive detection and exclusion of heavy metals like Fe(III) and Cu(II) from the environment, as well as in cell imaging (Dutta et al., 2020).
Fluorescence-Based Metal Ion Detection
Certain cyclen derivatives functionalized with dimethylamino groups have been developed as selective fluorescent probes for metal ions like Y(3+) and La(3+). This research is important for the development of new methods for detecting and quantifying metal ions in various settings (Aoki et al., 2001).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O5S/c1-13-11-14(5-6-15(13)19)29(26,27)23-8-4-10-28-16(23)12-21-18(25)17(24)20-7-9-22(2)3/h5-6,11,16H,4,7-10,12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRJDUBVAGPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2676139.png)
![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2676144.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)


![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)
